(2-Chloro-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine
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Overview
Description
(2-Chloro-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine typically involves the reaction of 2-chloro-6-trifluoromethylpyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The pyridine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
(2-Chloro-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Chloro-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-trifluoromethyl-pyridin-3-yl)boronic acid
- (2-Chloro-6-trifluoromethyl-pyridin-3-yl)methanol
Uniqueness
(2-Chloro-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H8ClF3N2 |
---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c1-13-4-5-2-3-6(8(10,11)12)14-7(5)9/h2-3,13H,4H2,1H3 |
InChI Key |
CDAUGAONXHQLHD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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